molecular formula C10H10FN B13107782 5-Fluoro-3,3-dimethyl-3H-indole

5-Fluoro-3,3-dimethyl-3H-indole

Cat. No.: B13107782
M. Wt: 163.19 g/mol
InChI Key: JGMNUQOPODCOFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3,3-dimethyl-3H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3,3-dimethyl-3H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . Another method includes the reaction of 3-methoxycarbonyl-5-fluoroindole-2-ketone with methanol and hydrochloric acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3,3-dimethyl-3H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

5-Fluoro-3,3-dimethyl-3H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-3,3-dimethyl-3H-indole involves its interaction with specific molecular targets and pathways. The compound’s fluorine and methyl groups enhance its binding affinity to receptors and enzymes, leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2,3,3-trimethyl-3H-indole
  • 5-Fluoro-3-phenyl-1H-indole-2-carbonyl-thiosemicarbazide
  • 5-Fluoro-3-phenyl-1H-indole-2-carboxylate

Uniqueness

5-Fluoro-3,3-dimethyl-3H-indole stands out due to its unique combination of fluorine and methyl groups, which enhance its chemical stability and biological activity compared to other indole derivatives .

Properties

IUPAC Name

5-fluoro-3,3-dimethylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMNUQOPODCOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=NC2=C1C=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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